2-(4-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
Description
This compound features a 4-fluorophenoxy group attached to an acetamide backbone, which is further linked via a three-carbon propyl chain to a 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety. The fluorine atom enhances electronegativity and metabolic stability, while the tetrahydroisoquinoline sulfonyl group may contribute to hydrogen bonding and receptor interactions.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c21-18-6-8-19(9-7-18)27-15-20(24)22-11-3-13-28(25,26)23-12-10-16-4-1-2-5-17(16)14-23/h1-2,4-9H,3,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXIVAHYODRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a derivative of tetrahydroisoquinoline and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- 4-Fluorophenoxy group : Enhances lipophilicity and biological activity.
- Tetrahydroisoquinoline moiety : Known for neuroprotective effects and potential in treating neurodegenerative diseases.
- Sulfonamide linkage : Often associated with antibacterial and anti-inflammatory properties.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study by Karger et al. (2015) demonstrated that derivatives like 1-methyl-tetrahydroisoquinoline (1-MeTIQ) can mitigate neurotoxicity induced by MPTP in animal models. This suggests that compounds containing the tetrahydroisoquinoline framework may offer protective benefits against neurodegeneration .
Antioxidant Properties
The antioxidant capacity of tetrahydroisoquinoline derivatives has been highlighted in various studies. These compounds can reduce oxidative stress by scavenging free radicals, potentially preventing cellular damage in neuronal tissues .
Antimicrobial Activity
Compounds similar to this compound have shown promise as antimicrobial agents. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth through interference with folic acid synthesis .
The biological activities of this compound are believed to arise from several mechanisms:
- Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in neurotransmitter metabolism, it may enhance dopaminergic signaling.
- Modulation of Receptor Activity : It may act on various receptors implicated in neuroprotection and inflammation.
Case Studies
Comparison with Similar Compounds
Tacrine-Coumarin Hybrids ()
Compounds 2a, 2b, and 2c in share an acetamide backbone but incorporate tetrahydroacridin-9-ylamino groups instead of tetrahydroisoquinoline sulfonyl moieties. For example:
- 2a: 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]acetamide.
Key Differences :
- Core Structure: The target compound’s tetrahydroisoquinoline sulfonyl group is smaller and more rigid than the tetrahydroacridine in tacrine-coumarin hybrids. This may reduce steric hindrance in enzyme binding pockets.
- Biological Activity : Tacrine-coumarin hybrids inhibit topoisomerases and show antitumor effects on A549 cells. The sulfonyl group in the target compound may instead favor protease or kinase inhibition due to its hydrogen-bonding capacity .
Phenoxyacetamide Derivatives ()
Compounds e, f, g, and h in feature phenoxyacetamide scaffolds but differ in substituents and side chains:
- e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.
- h: N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide.
Key Differences :
- Phenoxy Substituents: The 4-fluorophenoxy group in the target compound is more electronegative than the 2,6-dimethylphenoxy groups in e–h, enhancing resistance to oxidative metabolism.
- Side Chains: The diphenylhexan and benzyl-oxazinan moieties in e and h introduce stereochemical complexity, likely improving target specificity but reducing solubility. The target compound’s simpler propyl-tetrahydroisoquinoline sulfonyl chain balances solubility and receptor engagement .
GPCR-Targeting Sulfonamides ()
lists GPCR ligands like L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide), which shares a sulfonamide group with the target compound.
Key Differences :
- Sulfonamide Position: In L748337, the sulfonamide is part of a phenylsulfonylaminoethyl side chain, whereas the target compound integrates sulfonyl directly into the tetrahydroisoquinoline scaffold. This may alter binding kinetics to sulfonamide-sensitive receptors like endothelin or vasopressin receptors.
- Fluorine vs. Hydroxy Groups: The 4-fluorophenoxy group in the target compound lacks the hydroxypropoxy moiety in L748337, reducing polarity but increasing passive diffusion across membranes .
Data Table: Structural and Predicted Pharmacokinetic Comparisons
| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups | Potential Targets |
|---|---|---|---|---|
| Target Compound | ~446.5 g/mol | 2.8 | 4-fluorophenoxy, tetrahydroisoquinoline sulfonyl | Proteases, GPCRs, Kinases |
| Tacrine-Coumarin 2a | ~580.6 g/mol | 3.5 | Coumarin, tetrahydroacridin | Topoisomerases, A549 cancer cells |
| Phenoxyacetamide e | ~498.6 g/mol | 3.2 | 2,6-dimethylphenoxy, diphenylhexan | Antimicrobial targets |
| GPCR Ligand L748337 | ~550.6 g/mol | 2.5 | Hydroxypropoxy, phenylsulfonylamino | GPCRs (e.g., adrenergic receptors) |
Research Implications
The target compound’s unique structure suggests advantages over analogs:
- Metabolic Stability: The 4-fluorophenoxy group resists CYP450-mediated oxidation compared to methyl or hydroxy substituents .
- Target Selectivity: The tetrahydroisoquinoline sulfonyl group may enable selective inhibition of sulfonamide-sensitive enzymes, avoiding off-target effects seen in tacrine-coumarin hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
